molecular formula C10H14CrNO3 B083461 Tricarbonyl((1,2,3,4,5,6-eta)-N-methylaniline)chromium CAS No. 12241-41-7

Tricarbonyl((1,2,3,4,5,6-eta)-N-methylaniline)chromium

Cat. No.: B083461
CAS No.: 12241-41-7
M. Wt: 243.18 g/mol
InChI Key: VOXVGHQDPBKJOZ-UHFFFAOYSA-N
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Description

Tricarbonyl((1,2,3,4,5,6-eta)-N-methylaniline)chromium: is an organometallic compound that features a chromium atom coordinated to three carbonyl groups and an N-methylaniline ligand. This compound is part of the broader class of transition metal carbonyl complexes, which are known for their unique electronic properties and applications in catalysis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tricarbonyl((1,2,3,4,5,6-eta)-N-methylaniline)chromium typically involves the reaction of chromium hexacarbonyl with N-methylaniline under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the substitution of carbonyl ligands with the N-methylaniline ligand.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: Tricarbonyl((1,2,3,4,5,6-eta)-N-methylaniline)chromium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to form lower oxidation state species.

    Substitution: The carbonyl ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Ligand exchange reactions can be facilitated by using phosphines, amines, or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) species, while reduction could produce chromium(II) complexes.

Scientific Research Applications

Chemistry: Tricarbonyl((1,2,3,4,5,6-eta)-N-methylaniline)chromium is used as a catalyst in various organic synthesis reactions. Its unique electronic properties make it suitable for facilitating reactions such as hydrogenation, hydroformylation, and polymerization.

Biology and Medicine: While not extensively studied in biological contexts, similar chromium complexes have shown potential in medicinal chemistry, particularly in the development of anticancer agents and enzyme inhibitors.

Industry: In industrial applications, this compound is used in the development of new materials and as a catalyst in chemical manufacturing processes. Its ability to facilitate specific reactions makes it valuable in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Tricarbonyl((1,2,3,4,5,6-eta)-N-methylaniline)chromium exerts its effects involves the coordination of the chromium center to the carbonyl and N-methylaniline ligands. This coordination alters the electronic properties of the chromium atom, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the activation of substrates through coordination to the chromium center.

Comparison with Similar Compounds

  • Tricarbonyl((1,2,3,4,5,6-eta)-hexamethylbenzene)chromium
  • Tricarbonyl((1,2,3,4,5,6-eta)-benzenemethanol)chromium
  • Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium

Uniqueness: Tricarbonyl((1,2,3,4,5,6-eta)-N-methylaniline)chromium is unique due to the presence of the N-methylaniline ligand, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and suitability for specific catalytic applications.

Properties

IUPAC Name

carbon monoxide;chromium;N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N.3CO.Cr/c1-8-7-5-3-2-4-6-7;3*1-2;/h2-6,8H,1H3;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXVGHQDPBKJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9CrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12241-41-7
Record name Tricarbonyl[(1,2,3,4,5,6-η)-N-methylbenzenamine]chromium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12241-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricarbonyl((1,2,3,4,5,6-eta)-N-methylaniline)chromium
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012241417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricarbonyl[(1,2,3,4,5,6-η)-N-methylaniline]chromium
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